2-Bromo-1-chloro-4-methoxymethyl-benzene
Overview
Description
2-Bromo-1-chloro-4-methoxymethyl-benzene is an organic compound characterized by a benzene ring substituted with a bromine atom at the second position, a chlorine atom at the first position, and a methoxymethyl group at the fourth position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized through the halogenation of benzene derivatives. Initially, benzene is subjected to chlorination to introduce the chlorine atom, followed by bromination to add the bromine atom.
Methoxymethylation: The methoxymethyl group can be introduced through a methoxymethylation reaction, where benzene derivatives are treated with formaldehyde and methanol in the presence of an acid catalyst.
Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes that allow for efficient and scalable synthesis. These methods often involve the use of advanced catalysts and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives.
Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as hydrochloric acid (HCl) and bromine (Br₂) are employed for halogenation reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrocarbon derivatives with reduced functional groups.
Substitution: Halogenated benzene derivatives with various substituents.
Scientific Research Applications
2-Bromo-1-chloro-4-methoxymethyl-benzene is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Bromo-1-chloro-4-methoxymethyl-benzene exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.
Comparison with Similar Compounds
4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene: This compound has a similar structure but with an ethoxy group instead of a methoxymethyl group.
Benzene, 1-chloro-4-methoxy-2-methyl-: This compound has a methyl group instead of a bromine atom.
Uniqueness: 2-Bromo-1-chloro-4-methoxymethyl-benzene is unique due to its specific combination of halogen and methoxymethyl substituents, which confer distinct chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
2-bromo-1-chloro-4-(methoxymethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-11-5-6-2-3-8(10)7(9)4-6/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UICDKZUJMDDRBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=C(C=C1)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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